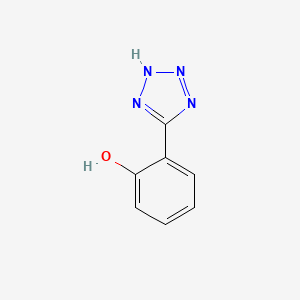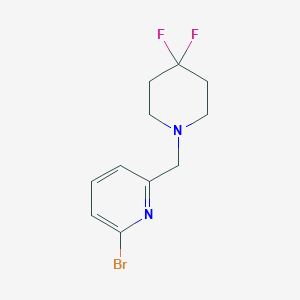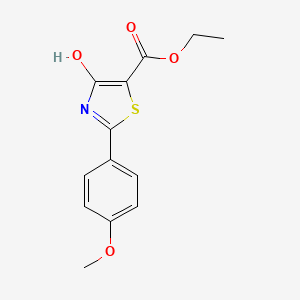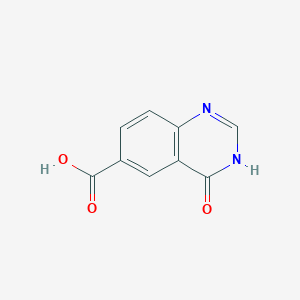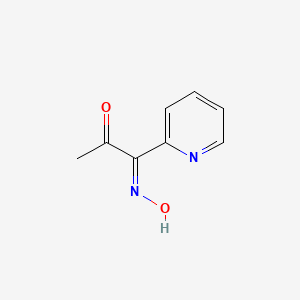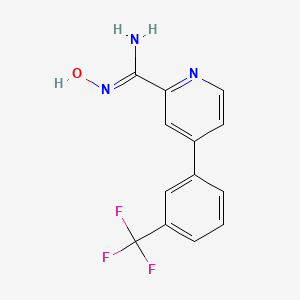
N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction, followed by the introduction of the trifluoromethyl group. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available, including radical trifluoromethylation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, which is electron-deficient and can act as an electrophile in reactions. The trifluoromethyl group is generally considered to be inert, but can influence the reactivity of the molecule through its strong electron-withdrawing properties .Wissenschaftliche Forschungsanwendungen
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
In addition, indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .
- Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- For example, a compound with a similar structure showed significant sPLA2 inhibition activity .
- Indole derivatives, which share some structural similarities with the given compound, are frequently used in the synthesis of various organic compounds .
- They are important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- The trifluoromethyl group plays an increasingly important role in agrochemicals . This group can enhance the biological activity and selectivity of agrochemicals, improve their stability, and modify their physicochemical properties .
- The trifluoromethyl group is also important in materials science . It can affect the properties of materials, such as their thermal stability, chemical resistance, and electrical properties .
- The compound could be used as a building block in multicomponent reactions, a type of chemical reaction in which three or more reactants combine to form a product .
Pharmaceutical Research
Organic Synthesis
Agrochemical Research
Materials Science
Chemical Research
Biochemical Research
- Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- For example, a compound with a similar structure showed significant sPLA2 inhibition activity .
- Indole derivatives, which share some structural similarities with the given compound, are frequently used in the synthesis of various organic compounds .
- They are important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- The trifluoromethyl group plays an increasingly important role in agrochemicals . This group can enhance the biological activity and selectivity of agrochemicals, improve their stability, and modify their physicochemical properties .
- The trifluoromethyl group is also important in materials science . It can affect the properties of materials, such as their thermal stability, chemical resistance, and electrical properties .
- The compound could be used as a building block in multicomponent reactions, a type of chemical reaction in which three or more reactants combine to form a product .
Pharmaceutical Research
Organic Synthesis
Agrochemical Research
Materials Science
Chemical Research
Biochemical Research
Eigenschaften
IUPAC Name |
N'-hydroxy-4-[3-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDIFCLHIYHPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

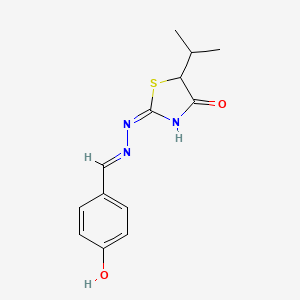
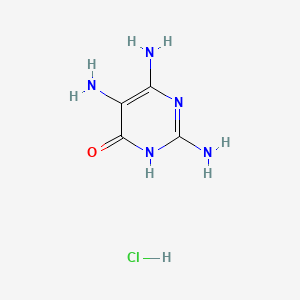
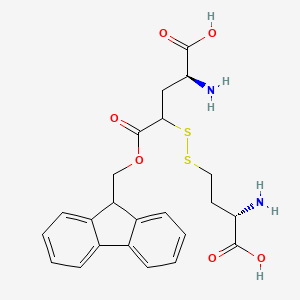

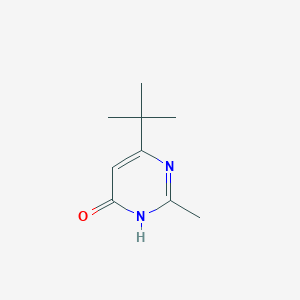
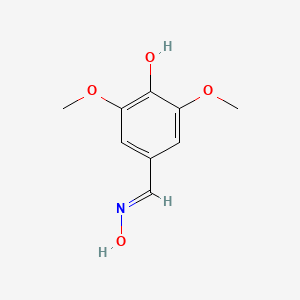
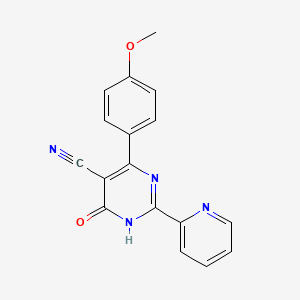
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)
![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)
